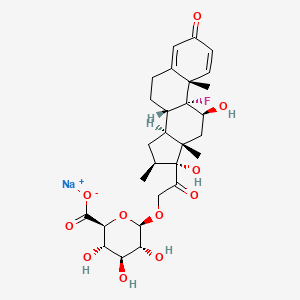
Betamethasone b-D-Glucuronide Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Betamethasone b-D-Glucuronide Sodium Salt is a synthetic glucocorticoid derivative. It is a conjugate of betamethasone, a potent corticosteroid, with glucuronic acid. This compound is primarily used in research settings to study the metabolism and pharmacokinetics of glucocorticoids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Betamethasone b-D-Glucuronide Sodium Salt involves the conjugation of betamethasone with glucuronic acid. The process typically includes the activation of glucuronic acid followed by its reaction with betamethasone under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the conjugation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the synthesis and purification processes efficiently.
化学反応の分析
Types of Reactions
Betamethasone b-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release betamethasone and glucuronic acid.
Oxidation: It can undergo oxidation reactions, particularly at the glucuronic acid moiety.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using water as the solvent.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used under controlled conditions.
Major Products Formed
Hydrolysis: Betamethasone and glucuronic acid.
Oxidation: Oxidized derivatives of the glucuronic acid moiety.
Reduction: Reduced derivatives of betamethasone.
科学的研究の応用
Betamethasone b-D-Glucuronide Sodium Salt is widely used in scientific research, including:
Pharmacokinetics: Studying the metabolism and excretion of glucocorticoids.
Biological Studies: Investigating the biological effects of glucocorticoid conjugates.
Medical Research: Exploring the therapeutic potential and side effects of glucocorticoids.
Industrial Applications: Used as a reference standard in the quality control of pharmaceutical products.
作用機序
The mechanism of action of Betamethasone b-D-Glucuronide Sodium Salt involves its hydrolysis to release betamethasone, which then exerts its effects. Betamethasone binds to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses. The glucuronic acid moiety enhances the solubility and excretion of the compound.
類似化合物との比較
Similar Compounds
- Betamethasone Sodium Phosphate
- Betamethasone Valerate
- Betamethasone Dipropionate
Uniqueness
Betamethasone b-D-Glucuronide Sodium Salt is unique due to its conjugation with glucuronic acid, which enhances its solubility and facilitates its excretion. This makes it particularly useful in pharmacokinetic studies compared to other betamethasone derivatives.
特性
分子式 |
C28H36FNaO11 |
|---|---|
分子量 |
590.6 g/mol |
IUPAC名 |
sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H37FO11.Na/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37;/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37);/q;+1/p-1/t12-,15-,16-,17-,19-,20-,21+,22-,24+,25-,26-,27-,28-;/m0./s1 |
InChIキー |
ZEFLDBQGUAWYGO-VAIAKISMSA-M |
異性体SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+] |
正規SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


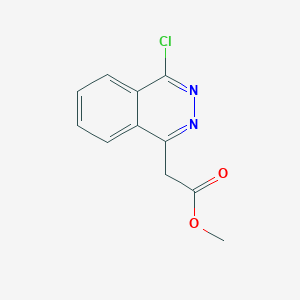


![{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(ethyl)amine hydrochloride](/img/structure/B13451730.png)
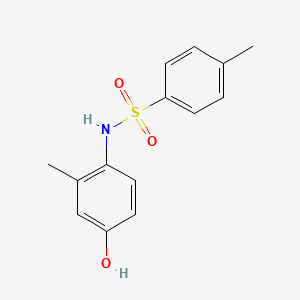
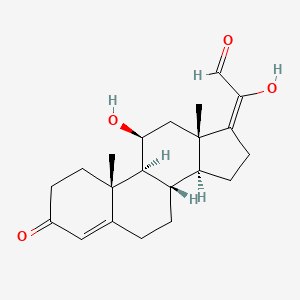
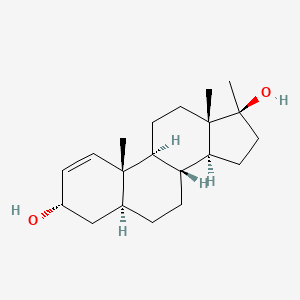
![6-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13451749.png)
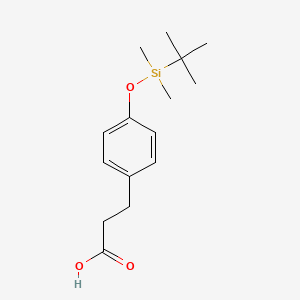
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanol](/img/structure/B13451781.png)
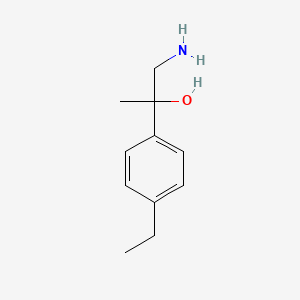
![2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene](/img/structure/B13451790.png)
![5-(2-cyclopropyl-2-oxo-1-phenylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-ylpropanoate](/img/structure/B13451792.png)
![5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid](/img/structure/B13451794.png)
